molecular formula C19H26ClN3O2 B5366996 N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide

N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide

Numéro de catalogue B5366996
Poids moléculaire: 363.9 g/mol
Clé InChI: WAQZMWLWUNFCIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound was originally developed as a selective inhibitor of c-Jun N-terminal kinase (JNK), a signaling protein that plays a critical role in cell death, inflammation, and stress response pathways.

Mécanisme D'action

CEP-1347 exerts its neuroprotective effects by selectively inhibiting the activity of N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide, a protein kinase that is activated in response to stress, inflammation, and cell death signals. This compound signaling has been implicated in the pathogenesis of several neurological disorders, and inhibition of this compound activity has been shown to prevent neuronal cell death and improve neurological outcomes in animal models of these diseases.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects in in vitro and in vivo studies. In addition to its neuroprotective effects, CEP-1347 has been shown to inhibit the activation of microglia, immune cells that play a key role in neuroinflammation and neurodegeneration. CEP-1347 has also been shown to increase the expression of neurotrophic factors, proteins that promote the survival and growth of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-1347 has several advantages for lab experiments, including its small size, high potency, and selectivity for N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide inhibition. However, CEP-1347 has some limitations, including its poor solubility in water and its potential off-target effects on other kinases.

Orientations Futures

There are several potential future directions for research on CEP-1347. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of CEP-1347. Another area of interest is the identification of biomarkers or patient subgroups that may be more responsive to CEP-1347 treatment. Finally, further studies are needed to better understand the long-term safety and efficacy of CEP-1347 in humans.

Méthodes De Synthèse

The synthesis of CEP-1347 involves a series of chemical reactions starting from readily available starting materials. The synthesis of this compound has been described in several research articles, and the detailed procedure is beyond the scope of this paper.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, CEP-1347 has been shown to protect neurons from cell death and improve motor function in animal models of these diseases.

Propriétés

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2/c20-16-8-6-15(7-9-16)14-21-19(25)23-12-2-1-4-17(23)10-13-22-11-3-5-18(22)24/h6-9,17H,1-5,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQZMWLWUNFCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2CCCC2=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.